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Di-iso-propylaminosilane - 908831-34-5

Di-iso-propylaminosilane

Catalog Number: EVT-3437337
CAS Number: 908831-34-5
Molecular Formula: C6H14NSi
Molecular Weight: 128.27 g/mol
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Product Introduction

Overview

Di-iso-propylaminosilane is an organosilicon compound with the chemical formula C6H17NSi\text{C}_6\text{H}_{17}\text{NSi}. It is primarily utilized as a precursor in the deposition of silicon-containing films, such as silicon oxide and silicon nitride, which are crucial in the semiconductor industry. The compound is characterized by its unique properties that facilitate various chemical reactions and applications in advanced materials science and engineering.

Source

Di-iso-propylaminosilane can be synthesized through various chemical methods, notably the catalytic hydrosilylation of imines using hydridosilanes. This process is essential for producing high-purity compounds suitable for industrial applications.

Classification

Di-iso-propylaminosilane falls under the category of aminosilanes, which are organosilicon compounds containing amino groups. These compounds are significant in materials science, particularly in the development of coatings and thin films.

Synthesis Analysis

Methods

The synthesis of di-iso-propylaminosilane typically involves:

  • Catalytic Hydrosilylation: This method entails the reaction of an imine with a hydridosilane in the presence of a catalyst. The process is designed to ensure high yields and purity, which are critical for its application in semiconductor manufacturing.

Technical Details

In industrial settings, specialized reactors and catalysts are employed to optimize production efficiency. The synthesis process can be finely tuned by adjusting parameters such as temperature, pressure, and reaction time to achieve the desired product characteristics .

Molecular Structure Analysis

Structure

Di-iso-propylaminosilane has a molecular structure characterized by a silicon atom bonded to two iso-propyl groups and an amino group. The structural formula can be represented as:

 CH CH 3 2 2N Si\text{ CH CH 3 2 2N Si}

Data

The compound has a molecular weight of approximately 145.29 g/mol, and its structural configuration allows for significant reactivity, particularly in film deposition processes.

Chemical Reactions Analysis

Reactions

Di-iso-propylaminosilane undergoes several important chemical reactions:

  • Oxidation: It can be oxidized to form silicon dioxide films, which are critical in various electronic applications.
  • Reduction: Although less common, it can participate in reduction reactions.
  • Substitution: The compound can undergo substitution reactions when exposed to strong nucleophiles.

Technical Details

Common reagents involved in reactions with di-iso-propylaminosilane include oxidizing agents for oxidation processes and transition metal complexes as catalysts for facilitating various reactions. The major products formed from these reactions often include silicon-containing compounds essential for semiconductor technologies .

Mechanism of Action

The mechanism of action for di-iso-propylaminosilane primarily involves its interaction with surfaces during film deposition processes. The compound undergoes surface reactions characterized by:

  1. Si–N Dissociative Chemisorption: This step involves the cleavage of the Si–N bond on the substrate surface.
  2. Decomposition of SiH3: Following chemisorption, SiH3 radicals decompose to deposit silicon onto the substrate.

This process is influenced by surface characteristics, such as hydroxyl groups on substrates like tungsten oxide, which enhance reactivity and film quality .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Di-iso-propylaminosilane is typically a colorless liquid.
  • Boiling Point: Approximately 130 °C.
  • Density: Around 0.85 g/cm³.

Chemical Properties

  • Reactivity: Exhibits significant reactivity due to the presence of both silicon and nitrogen functionalities.
  • Stability: Generally stable under standard conditions but can react vigorously under certain conditions (e.g., exposure to strong acids or bases).

Relevant data indicate that di-iso-propylaminosilane's unique properties make it suitable for various applications in materials science and engineering .

Applications

Di-iso-propylaminosilane has diverse applications across several scientific fields:

  • Semiconductor Industry: Used extensively as a precursor for depositing high-quality silicon-containing films.
  • Materials Science: Investigated for its potential use in developing advanced coatings and thin films.
  • Biomedical Applications: Explored for use in drug delivery systems and medical devices due to its biocompatibility.
  • Research Applications: Utilized in various experimental setups involving surface chemistry and thin film technology .
Introduction

Historical Development and Emergence in Materials Science

Di-iso-propylaminosilane (DIPAS, CAS 908831-34-5) emerged as a specialized organosilicon compound in the late 20th century, with early synthesis methods documented in Japanese patent JP49-1106732. This patent described rhodium-catalyzed reactions between imines and hydridosilanes to produce silylamines—a foundational approach for DIPAS manufacturing [9]. The compound’s molecular structure (C₆H₁₇NSi, MW 131.29 g/mol) features a reactive Si–N bond that enables precise silicon delivery during vapor deposition processes, distinguishing it from conventional silanes like monochlorosilane [7].

Industrial adoption accelerated in the 2010s as semiconductor manufacturers sought precursors capable of depositing ultra-thin, conformal silicon nitride (SiN) and silicon oxide (SiO₂) films. A breakthrough occurred in 2018 with patent KR20180079259A, which optimized catalytic hydrosilylation techniques using imines and silicon hydrides. This method reduced chloride contamination and improved yield compared to earlier routes involving monochlorosilane reactions with diisopropylamine—a critical advancement for electronics-grade purity [9]. By 2023, DIPAS achieved >99.9999% purity levels, enabling its use in sub-3nm semiconductor nodes where metallic impurities must remain below 0.1 parts per billion [1] [4].

Table 1: Historical Development Milestones of DIPAS

YearDevelopmentSignificance
Pre-2014Monochlorosilane-based synthesisLimited purity (95-99%); chloride contamination issues
2014U.S. Provisional Patent 61/946,164 filedEarly hydrosilylation process concepts
2018KR20180079259A patent grantedCatalytic hydrosilylation optimization for high-purity DIPAS
2022Shin-Etsu’s Singapore facility expansion30% capacity increase for OLED-grade DIPAS
2023Halogen-free DIPAS variants introducedCompliance with EU REACH environmental standards

The global market trajectory reflects this technical evolution. Valued at $150 million in 2024, the DIPAS market is projected to reach $250 million by 2033, driven by semiconductor and photovoltaic applications. Asia Pacific dominates consumption (40% market share), reflecting regional semiconductor manufacturing expansion [2] [4].

Role in Advanced Semiconductor Fabrication

DIPAS has become indispensable in semiconductor manufacturing due to its thermal stability and decomposition characteristics. During atomic layer deposition (ALD), DIPAS decomposes at 350–500°C, enabling uniform silicon nitride films with <0.3% thickness variation—critical for gate spacers in sub-7nm transistors. This precision reduces current leakage by up to 50% compared to conventional precursors like dichlorosilane [1] [4].

Logic and Memory Applications

In 3D NAND fabrication, DIPAS enables conformal SiN coatings on high-aspect-ratio structures (depth:width >60:1). Its molecular dimensions facilitate step coverage >95% at 5nm film thicknesses, preventing void formation in charge trap layers. TSMC’s N3 node processes consume ~15 metric tons of DIPAS annually per production line, with usage projected to increase 40% per wafer at sub-3nm nodes [1] [4].

Advanced Packaging and Photonics

DIPAS-derived SiO₂ films exhibit exceptional refractive index uniformity (<0.5% variation), making them ideal for silicon photonic waveguides. Corning’s photonic integrated circuits leverage this for low-loss (<0.1 dB/cm) optical pathways in data centers [1]. Similarly, Tesla’s Hardware 4.0 autonomy platform uses DIPAS coatings to protect LiDAR sensors from thermal degradation at >200°C operating temperatures [1].

Emerging Display Technologies

Flexible OLED manufacturing consumes growing DIPAS volumes for thin-film encapsulation. Samsung’s foldable displays utilize DIPAS-based barriers maintaining water vapor transmission rates (WVTR) <10⁻⁶ g/m²/day after 200,000 folding cycles—enabling device longevity despite mechanical stress [1] [4]. Southeast Asia’s OLED material market, projected at $1.5 billion by 2026, will drive 18% CAGR growth for display-grade DIPAS [4].

Table 2: Semiconductor Performance Metrics Enabled by DIPAS

ApplicationKey ParameterDIPAS PerformanceConventional Precursor Benchmark
Sub-7nm gate spacersThickness uniformity<0.3% variation0.8–1.2% variation (dichlorosilane)
3D NAND charge trapsStep coverage (60:1 AR)>95%75–80% (ammonia/silane)
OLED encapsulationWater vapor transmission<10⁻⁶ g/m²/day10⁻⁴–10⁻⁵ g/m²/day (SiON)
Photonic waveguidesRefractive index uniformity<0.5% variation1.2–1.8% variation (TEOS)

Photovoltaic Innovations

Tunnel oxide passivated contact (TOPCon) solar cells achieve >26% efficiency using DIPAS-passivated layers. The precursor enables precise SiO₂/SiN stacks that reduce carrier recombination while providing anti-reflective properties. With TOPCon representing 40% of China’s new solar capacity in 2023, DIPAS procurement by PV manufacturers increased 12% year-over-year [1] [4].

Quantum and Neuromorphic Computing

Experimental applications include qubit isolation layers in quantum processors. IBM’s prototype quantum devices use DIPAS-deposited matrices that maintain coherence times >150 μs—20% longer than PECVD nitride alternatives [1]. Research at Rigetti Computing explores DIPAS for memristor crossbars in neuromorphic chips, leveraging its ability to form sub-5nm resistive switching layers [1].

Properties

CAS Number

908831-34-5

Product Name

Di-iso-propylaminosilane

Molecular Formula

C6H14NSi

Molecular Weight

128.27 g/mol

InChI

InChI=1S/C6H14NSi/c1-5(2)7(8)6(3)4/h5-6H,1-4H3

InChI Key

XWQNKVDCLDXKRG-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)[Si]

Canonical SMILES

CC(C)N(C(C)C)[Si]

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